molecular formula C4H6N4O B2566858 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-06-4

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B2566858
CAS No.: 98778-06-4
M. Wt: 126.119
InChI Key: SLKFJGKISOQBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine, also known as ODQ, is a potent soluble guanylyl cyclase inhibitor. It is a heterocyclic organic compound with a molecular weight of 126.12 .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as pyrrolopyrazine derivatives, involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthesis method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan .


Molecular Structure Analysis

The molecular structure of this compound consists of a furazano-pyrazine ring system . The molecular formula is C4H6N4O.


Chemical Reactions Analysis

The furazan ring in the structure of this compound has a deactivating effect on the amine functions of these compounds .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 153-155°C . It has a molecular weight of 126.12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Willer et al. (2012) conducted a study focusing on the reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal, leading to the production of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. This compound was obtained in a near quantitative yield under slightly basic conditions. The study emphasizes the stability of the intermediate diols and their transformation into the desired compound through pyrolysis and reduction steps (Willer et al., 2012).
  • Singh et al. (2017) reported a simple and efficient synthesis of monofurazanopiperazine, which includes this compound. This synthesis was achieved through the cyclocondensation of diaminoglyoxime under solvent-free conditions (Singh et al., 2017).

Photophysical and Electrochemical Applications

  • Verbitskiy et al. (2022) explored the electrochemical and photophysical properties of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds were found to have significant solvatochromism and large Stokes shifts, indicating potential applications in materials science, particularly in areas requiring specific optical and electronic properties (Verbitskiy et al., 2022).

Antibacterial Applications

  • Beebe et al. (2003) synthesized 5-hydroxy[1,2,5]oxadiazolo[3,4-b]pyrazines and studied their antibacterial activity against Haemophilus influenzae. The study highlights the potential of these compounds in developing new antibacterial agents, especially with specific substitutions at the C-6 position (Beebe et al., 2003).

Sensor Technology

  • Verbitskiy et al. (2018) synthesized 5-(9-Ethyl-9H-carbazol-3-yl)-substituted 6-(het)aryl[1,2,5]oxadiazolo[3,4-b]pyrazines and investigated their sensory properties with respect to nitroaromatic compounds. The study reveals the potential use of these compounds in sensor technology for detecting nitro-explosive substances (Verbitskiy et al., 2018).

Mechanism of Action

While the exact mechanism of action for 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is not clearly recognized, it is known to be a potent soluble guanylyl cyclase inhibitor.

Safety and Hazards

The safety information for 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine includes hazard statements such as H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Research on 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and similar compounds is ongoing, with potential applications in fields such as medicine and environmental monitoring. The pyrrolopyrazine structure, which is similar to the structure of this compound, is an attractive scaffold for drug discovery research .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKFJGKISOQBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NON=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal in the synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine?

A1: The reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal is crucial as it leads to the formation of 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. [] This diol serves as a key intermediate in the synthesis of this compound. Researchers found that performing the reaction under slightly basic conditions and subsequent lyophilization allowed for near-quantitative isolation of the diol. [] A final pyrolysis step on silica gel at 160°C then successfully yielded the target compound, this compound. []

Q2: What are the structural characteristics of this compound and related derivatives?

A2: Crystallographic studies have been crucial in understanding the structure of this compound and its derivatives. [, ] The furazan ring (1,2,5-oxadiazole) within these molecules is consistently planar. [] Interestingly, the six-membered piperazine ring adopts a distorted conformation due to twisting around the bond connecting the two methylene carbons. [] This twisting influences the overall molecular geometry and may impact potential interactions with other molecules.

Q3: What synthetic routes are available for the preparation of this compound and its bis-analogue?

A3: Efficient synthetic methods for both this compound (monofurazanopiperazine) and its bis-analogue (bisfurazanopiperazine) have been developed. [] The synthesis relies on diaminofurazan, which can be prepared through the cyclocondensation of diaminoglyoxime under solvent-free conditions. [] Utilizing diaminofurazan as a starting material allows for the convenient and high-yielding synthesis of both mono and bisfurazanopiperazines. [] This synthetic accessibility is important for further exploration of their properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.